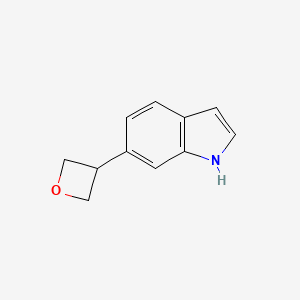

6-(Oxetan-3-YL)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6-(oxetan-3-yl)-1H-indole |

InChI |

InChI=1S/C11H11NO/c1-2-9(10-6-13-7-10)5-11-8(1)3-4-12-11/h1-5,10,12H,6-7H2 |

InChI Key |

BXXCTQFYNATWTB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Oxetan-3-YL)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Oxetan-3-YL)-1H-indole. This molecule is of significant interest in medicinal chemistry and drug development due to the incorporation of an oxetane ring, a motif known to improve physicochemical and pharmacokinetic properties of drug candidates. This guide details a proposed synthetic route, experimental protocols, and a complete characterization workflow.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution at the 6-position of the indole ring offers a vector for modifying biological activity and pharmacokinetic profiles. The oxetane moiety is increasingly utilized as a versatile building block in drug design. Its unique three-dimensional structure and ability to act as a hydrogen bond acceptor, while improving metabolic stability and aqueous solubility, make it an attractive substituent. The combination of these two pharmacophores in this compound presents a promising scaffold for the development of new therapeutic agents.

Proposed Synthesis

A highly efficient and widely applicable method for the formation of C(sp²)-C(sp³) bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is proposed for the synthesis of this compound, starting from commercially available 6-bromo-1H-indole and (oxetan-3-yl)boronic acid. The reaction is anticipated to proceed under mild conditions with good to excellent yields.

The proposed reaction scheme is as follows:

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Experimental Protocols

3.1. Synthesis of this compound

This protocol is based on established Suzuki-Miyaura coupling procedures for indole derivatives.[1][2][3]

Materials:

-

6-Bromo-1H-indole

-

(Oxetan-3-yl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indole (1.0 eq), (oxetan-3-yl)boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

-

Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.

-

Stir the reaction mixture at 80-90 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

3.2. Characterization Workflow

The following workflow is recommended for the structural elucidation and purity assessment of the synthesized this compound.

Caption: A general workflow for the characterization of this compound.

Characterization Data

The following tables summarize the expected and calculated characterization data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Exact Mass | 173.0841 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Boiling Point | 364.5 ± 22.0 °C (Predicted)[4] |

| Density | 1.249 ± 0.06 g/cm³ (Predicted)[4] |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on analogous structures and are reported in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indole) | ~11.0 | s | - |

| H-2 | ~7.3 | t | ~2.5 |

| H-4 | ~7.5 | d | ~8.2 |

| H-5 | ~6.9 | dd | ~8.2, ~1.5 |

| H-7 | ~7.2 | s | - |

| H-3' (oxetane) | ~4.0-4.2 | m | - |

| H-2', H-4' (oxetane) | ~4.8-5.0 | t | ~6.5 |

| H-2', H-4' (oxetane) | ~4.6-4.8 | t | ~6.0 |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on analogous structures and are reported in ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~124.0 |

| C-3 | ~101.5 |

| C-3a | ~127.0 |

| C-4 | ~120.0 |

| C-5 | ~118.0 |

| C-6 | ~130.0 |

| C-7 | ~110.0 |

| C-7a | ~137.0 |

| C-3' (oxetane) | ~35.0 |

| C-2', C-4' (oxetane) | ~78.0 |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 174.0919 |

| [M+Na]⁺ | 196.0738 |

| [M-H]⁻ | 172.0762 |

Table 5: Proposed HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Applications in Drug Development

The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The oxetane moiety can enhance drug-like properties by:

-

Improving solubility: The polar nature of the oxetane ether oxygen can improve aqueous solubility.

-

Increasing metabolic stability: The strained four-membered ring is generally more resistant to metabolic degradation compared to other alkyl or alkoxy groups.

-

Modulating lipophilicity: The introduction of the oxetane can fine-tune the lipophilicity (logP) of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Providing a 3D scaffold: The non-planar structure of the oxetane can provide a vector for exploring chemical space in three dimensions, potentially leading to improved binding affinity and selectivity for biological targets.

This makes this compound an attractive starting point for the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.

Conclusion

This technical guide outlines a robust and efficient synthetic strategy for the preparation of this compound via a Suzuki-Miyaura cross-coupling reaction. Furthermore, a comprehensive characterization workflow and predicted analytical data have been provided to aid researchers in the identification and quality control of this novel compound. The unique structural features of this compound make it a promising scaffold for the discovery and development of next-generation therapeutics.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Emergence of Oxetane-Containing Indole Analogs: A New Frontier in Cancer Research

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led medicinal chemists to explore unique molecular scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic profiles. Among these, the indole nucleus has long been recognized as a privileged structure, forming the core of numerous biologically active compounds. Recently, the incorporation of an oxetane ring into indole-based molecules has yielded a new class of compounds with promising cytotoxic activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these novel oxetane-containing indole analogs, with a focus on a series developed as potential anticancer agents.

Introduction: The Rationale for Oxetane Incorporation

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry.[1][2][3] Its unique properties, including high polarity, low molecular weight, and a distinct three-dimensional structure, make it an attractive functional group for modifying the physicochemical properties of drug candidates.[1][2][3] Oxetanes can act as isosteres for carbonyl groups and gem-dimethyl groups, potentially improving aqueous solubility, metabolic stability, and pKa, while also providing access to unexplored chemical space.[1][3]

In the context of indole-based anticancer agents, the research focus has often been on inhibitors of tubulin polymerization. One such agent is OXi8006, a 2-aryl-3-aroyl-indole that demonstrates a dual mechanism of action as both a cytotoxic agent and a vascular disrupting agent.[4][5][6] Inspired by this and other natural products like colchicine and combretastatin A-4, researchers have sought to expand the structure-activity relationship (SAR) knowledge by replacing the bridging ketone moiety in OXi8006 with an oxetane functional group.[4][5][6] This strategic modification has led to the development of a novel series of oxetane-containing indole analogs with unexpected biological activities.

Synthesis of Novel Oxetane-Containing Indole Analogs

A key innovation in the development of these compounds was a new synthetic methodology to install an oxetane ring at the 3-position of a 2-aryl-indole system.[4][5][6] This was achieved through a Lewis acid-catalyzed Friedel-Crafts alkylation using an oxetane-containing tertiary alcohol. This approach successfully yielded a series of fourteen new oxetane-containing indole-based molecules.[4][5][6]

General Synthetic Protocol

The synthesis of the target compounds was accomplished via a multi-step process. A key step involves the Lewis acid-catalyzed Friedel-Crafts alkylation of a 2-aryl-indole with an appropriate oxetane-containing tertiary alcohol.

Experimental Protocol: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

-

Reactant Preparation: A solution of the 2-aryl-indole and the oxetane-containing tertiary alcohol is prepared in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The reaction mixture is cooled to a low temperature (e.g., -78 °C or 0 °C) using a cooling bath.

-

Lewis Acid Addition: A Lewis acid (e.g., boron trifluoride etherate) is added dropwise to the cooled reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired oxetane-containing indole analog.

Biological Activity and Quantitative Data

The newly synthesized oxetane-containing indole analogs were evaluated for their cytotoxic activity against a panel of human cancer cell lines and for their ability to inhibit tubulin polymerization.

Cytotoxicity Against Human Cancer Cell Lines

Several of the novel analogs demonstrated potent cytotoxicity with micromolar GI50 values against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a pancreatic cancer cell line (PANC-1).[4][5][6] The table below summarizes the GI50 values for the most potent compounds.

| Compound | MCF-7 (μM) | MDA-MB-231 (μM) | PANC-1 (μM) |

| 5c | 0.47 ± 0.02 | - | - |

| 5h | - | Potent Activity Observed | Potent Activity Observed |

| 5k | - | Potent Activity Observed | Potent Activity Observed |

| Data extracted from research articles. Note: Specific values for 5h and 5k against MDA-MB-231 and PANC-1 were noted as potent but not explicitly quantified in the provided search results.[5] |

Tubulin Polymerization Inhibition

Interestingly, despite the structural similarity to the potent tubulin inhibitor OXi8006, none of the newly synthesized oxetane-containing analogs showed significant activity as inhibitors of tubulin polymerization, with IC50 values greater than 20 μM.[5]

Structure-Activity Relationship and Mechanistic Insights

The biological evaluation of these novel compounds revealed a significant shift in the mechanism of action compared to the parent ketone-containing molecules. The replacement of the carbonyl group with an oxetane moiety led to a loss of tubulin polymerization inhibition activity but retained or even enhanced cytotoxicity.

Caption: SAR shift from ketone to oxetane analogs.

Molecular docking studies provided a potential explanation for this difference. The studies suggested that the OXi8006-oxetane analog 5m interacts differently with the colchicine-binding site on the tubulin heterodimer compared to colchicine itself.[4][5][6] This indicates that the cytotoxic effect of these new compounds is likely mediated by a different, yet to be fully elucidated, mechanism of action.

Experimental Workflows and Protocols

The discovery and evaluation of these novel compounds followed a systematic experimental workflow.

Caption: Experimental workflow for novel compound development.

Protocol: Cell-Based Cytotoxicity Assay (General)

The antiproliferative activity of the synthesized compounds was determined using a standard cell-based assay, such as the Sulforhodamine B (SRB) or MTT assay.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231, PANC-1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation (for SRB assay): The cells are fixed with a solution such as trichloroacetic acid (TCA).

-

Staining/Dye Addition: The appropriate dye (e.g., Sulforhodamine B for SRB assay or MTT reagent for MTT assay) is added to the wells.

-

Solubilization: The dye is solubilized.

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength.

-

Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Protocol: In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be assessed using a cell-free in vitro assay.

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a buffer is prepared.

-

Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37 °C).

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

Data Analysis: The IC50 (concentration required to inhibit tubulin polymerization by 50%) is determined by comparing the extent of polymerization in the presence of the test compounds to that of a control.

Conclusion and Future Directions

The exploration of oxetane-containing indole analogs has successfully yielded a new class of compounds with potent cytotoxic activity against several human cancer cell lines. While these compounds do not appear to act through the inhibition of tubulin polymerization like their ketone-containing predecessors, their significant antiproliferative effects warrant further investigation. Future research should focus on elucidating the precise mechanism of action of these novel analogs, which could reveal new therapeutic targets for cancer treatment. Additionally, further optimization of the oxetane-indole scaffold could lead to the development of even more potent and selective anticancer agents. The synthetic accessibility of these compounds, coupled with their promising biological activity, makes them a valuable addition to the medicinal chemist's arsenal in the ongoing fight against cancer.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 6-(Oxetan-3-YL)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-(oxetan-3-yl)-1H-indole derivatives, focusing on their design, synthesis, and evaluation as potential therapeutic agents. The incorporation of the oxetane moiety into the indole scaffold has emerged as a promising strategy in medicinal chemistry to enhance physicochemical and biological properties.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes important concepts to facilitate further research and development in this area.

Core Findings and Structure-Activity Relationships

SAR studies on this compound derivatives have revealed several key insights into the structural requirements for potent biological activity, particularly as antiproliferative agents. The oxetane group is often utilized as a surrogate for a carbonyl moiety, which can lead to improved metabolic stability and other desirable pharmacokinetic properties.[2][3]

A central finding is that substitutions on both the indole core and the pendant 2-aryl ring significantly modulate the antiproliferative effects of these compounds. The general structure under consideration is a 2-aryl-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole, with variations at the R2 and R3 positions of the indole ring and on the 2-aryl substituent.[1]

Key SAR Observations:

-

Substitution at R2 and R3: The most active compounds typically feature a functional group at either the R2 or R3 position of the indole nucleus. For instance, the presence of a bromine (Br) or chlorine (Cl) at R2, or a methoxy (OCH3) group at R3, is associated with enhanced antiproliferative activity.[1] In contrast, the absence of any functionalization at these positions generally leads to a decrease in potency.[1]

-

2-Aryl Substituent: An unsubstituted pendant phenyl ring at the 2-position of the indole is a common feature among the most active derivatives.[1]

-

Oxetane Moiety: The replacement of a bridging ketone with an oxetane functional group has been a key strategy in expanding the SAR knowledge for this class of molecules, providing insights into the role of this four-membered ring in biological activity.[1]

The following diagram illustrates the logical relationships derived from the SAR studies, highlighting the impact of different substituents on the antiproliferative activity of these indole derivatives.

References

Spectroscopic data (NMR, HRMS, HPLC) of 6-(Oxetan-3-YL)-1H-indole.

An In-depth Technical Guide on the Spectroscopic and Chromatographic Characterization of 6-(Oxetan-3-YL)-1H-indole

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the expected spectroscopic and chromatographic data for the novel heterocyclic compound, this compound. Due to the limited availability of public data for this specific molecule, this document outlines the predicted data based on analogous structures and provides detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic and Chromatographic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) data for this compound. These predictions are based on the analysis of similar oxetane-containing indole analogues.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 | br s | 1H | NH -1 |

| ~7.60 | d | 1H | H -4 |

| ~7.50 | s | 1H | H -7 |

| ~7.25 | t | 1H | H -2 |

| ~7.05 | dd | 1H | H -5 |

| ~6.50 | t | 1H | H -3 |

| ~5.00 | t | 2H | Oxetane CH ₂ |

| ~4.70 | t | 2H | Oxetane CH ₂ |

| ~4.20 | m | 1H | Oxetane CH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~136.5 | C-7a |

| ~132.0 | C-6 |

| ~125.0 | C-3a |

| ~122.5 | C-2 |

| ~120.0 | C-4 |

| ~118.5 | C-5 |

| ~111.0 | C-7 |

| ~101.0 | C-3 |

| ~72.0 | Oxetane C H₂ |

| ~35.0 | Oxetane C H |

Solvent: DMSO-d₆

Table 3: Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Ionization Mode | ESI+ |

| Predicted [M+H]⁺ | 174.0862 |

| Predicted [M+Na]⁺ | 196.0682 |

Table 4: HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temp. | 40 °C |

| Injection Vol. | 10 µL |

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction between 6-bromo-1H-indole and an appropriate oxetane-containing boronic acid or ester.

Materials:

-

6-bromo-1H-indole

-

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a reaction vessel, add 6-bromo-1H-indole (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Add K₃PO₄ (3.0 eq) dissolved in water.

-

Add toluene to the mixture.

-

Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

NMR Spectroscopy

¹H and ¹³C NMR:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Process the spectra using appropriate software to assign chemical shifts and coupling constants.

High-Resolution Mass Spectrometry (HRMS)

-

Prepare a sample by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 10-100 µg/mL.

-

Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ ions.

-

Determine the accurate mass and calculate the elemental composition.

High-Performance Liquid Chromatography (HPLC)

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

-

Set up the HPLC system according to the parameters outlined in Table 4.

-

Inject the sample and record the chromatogram to determine the retention time and assess the purity of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Structure of this compound with key fragments.

The Ascendant Role of Oxetane-Substituted Indoles in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to serve as a cornerstone for the development of novel therapeutics. Its versatile chemical nature allows for a broad exploration of chemical space, leading to the discovery of potent agents across various disease areas. In recent years, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. Among these, the oxetane ring has garnered significant attention as a bioisosteric replacement for common functional groups, offering a unique combination of properties that can enhance drug-like characteristics. This technical guide provides an in-depth exploration of the chemical space of oxetane-substituted indoles, focusing on their synthesis, biological evaluation, and the underlying signaling pathways they modulate.

Data Presentation: Structure-Activity Relationship of Oxetane-Substituted Indole Analogs

The following table summarizes the in vitro biological activity of a series of oxetane-substituted indole analogs. These compounds were designed as potential inhibitors of tubulin polymerization, a clinically validated target in oncology. The data highlights the impact of substituting the bridging ketone in the parent compound OXi8006 with an oxetane moiety and the influence of various substituents on the indole core and the pendant aryl ring on cytotoxic activity.

| Compound | R1 | R2 | R3 | R4 | R5 | Yield (%) | Tubulin IC50 (µM) | MCF-7 GI50 (µM) | MDA-MB-231 GI50 (µM) | PANC-1 GI50 (µM) |

| 5a | H | H | H | H | H | 55 | >20 | 2.5 ± 0.2 | 3.1 ± 0.3 | 4.5 ± 0.5 |

| 5b | H | OMe | H | H | H | 62 | >20 | 1.8 ± 0.1 | 2.2 ± 0.2 | 3.1 ± 0.3 |

| 5c | H | H | OMe | H | H | 58 | >20 | 0.47 ± 0.02 | 0.65 ± 0.05 | 1.2 ± 0.1 |

| 5d | Me | H | H | H | H | 45 | >20 | >10 | >10 | >10 |

| 5e | H | H | H | OMe | H | 65 | >20 | 3.5 ± 0.4 | 4.1 ± 0.4 | 5.8 ± 0.6 |

| 5f | H | OMe | H | OMe | H | 71 | >20 | 2.1 ± 0.2 | 2.8 ± 0.3 | 3.9 ± 0.4 |

| 5g | H | H | OMe | OMe | H | 68 | >20 | 0.85 ± 0.07 | 1.1 ± 0.1 | 1.9 ± 0.2 |

| 5h | H | H | H | H | OMe | 51 | >20 | 5.2 ± 0.6 | 6.8 ± 0.7 | 8.1 ± 0.9 |

| 5i | H | OMe | H | H | OMe | 59 | >20 | 4.3 ± 0.5 | 5.5 ± 0.6 | 7.2 ± 0.8 |

| 5j | H | H | OMe | H | OMe | 56 | >20 | 1.5 ± 0.1 | 2.0 ± 0.2 | 2.8 ± 0.3 |

| 5k | H | H | H | OMe | OMe | 63 | >20 | 6.8 ± 0.7 | 8.2 ± 0.9 | >10 |

| 5l | H | OMe | H | OMe | OMe | 70 | >20 | 5.1 ± 0.6 | 6.5 ± 0.7 | 8.9 ± 0.9 |

| 5m | H | H | OMe | OMe | OMe | 67 | >20 | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |

| OXi8006 | - | - | - | - | - | - | 1.1 | 0.032 | 0.032 | 0.036 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and biological evaluation of oxetane-substituted indoles.

Synthesis of 3-(Oxetan-3-yl)-2-aryl-1H-indole Analogs

A novel synthetic approach has been developed for the installation of an oxetane ring at the 3-position of a 2-aryl-indole system. This method utilizes a Lewis acid-catalyzed Friedel-Crafts alkylation of a 2-aryl-indole with an oxetane-containing tertiary alcohol.[1][2]

General Procedure for Friedel-Crafts Alkylation:

-

To a well-stirred solution of the desired 2-aryl-indole (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere at 0 °C, add tin(IV) chloride (SnCl4, 1.5 eq) in a single portion via syringe.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add the 3-aryl-oxetan-3-ol (1.1 eq) in small portions to the suspension, followed by the addition of nitromethane.

-

Continue stirring the reaction mixture for 8 hours at room temperature.

-

Quench the reaction by the slow addition of ice and water.

-

Extract the organic material with CH2Cl2 (3 x 30 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-(oxetan-3-yl)-2-aryl-1H-indole analog.

In Vitro Tubulin Polymerization Inhibition Assay

The ability of the synthesized compounds to inhibit tubulin polymerization is a key indicator of their potential as anticancer agents. A fluorescence-based assay is a common method to quantify this activity.

Protocol:

-

Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin (>99% pure), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.

-

In a 96-well plate, add 5 µL of the test compounds at various concentrations and incubate at 37 °C for 1 minute.

-

Add 50 µL of the pre-warmed tubulin reaction mix to each well.

-

Immediately monitor the increase in fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm. The fluorescence increases as tubulin polymerizes.

-

Record data at regular intervals for a set period (e.g., 60 minutes) to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Signaling Pathway Visualization

Oxetane-substituted indoles have been investigated for their effects on various cellular signaling pathways. While the primary focus of the analogs presented here was tubulin polymerization, the indole scaffold is known to interact with a multitude of biological targets. One such pathway of interest is the Hedgehog signaling pathway, which is crucial in embryonic development and is often dysregulated in cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation. Its aberrant activation is implicated in the development and progression of several cancers.

Conclusion

The exploration of the chemical space of oxetane-substituted indoles represents a promising frontier in drug discovery. The oxetane moiety serves as a valuable tool for fine-tuning the properties of indole-based compounds, leading to improved potency and drug-like characteristics. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to further investigate this exciting class of molecules. Future work in this area will likely focus on expanding the diversity of oxetane substitutions, exploring a wider range of biological targets, and advancing the most promising candidates into preclinical and clinical development.

References

In Silico Analysis of 6-(Oxetan-3-YL)-1H-indole: A Technical Guide to Molecular Modeling and Docking with Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of 6-(Oxetan-3-YL)-1H-indole, with a primary focus on its interaction with the colchicine binding site of β-tubulin. While direct experimental data on this specific molecule is limited, this guide leverages findings from closely related oxetane-containing indole analogues to provide a robust framework for computational analysis. This document outlines detailed methodologies for molecular docking, presents available quantitative data, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Potential of Indole Derivatives as Tubulin Inhibitors

Indole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity. A key area of interest is their role as inhibitors of tubulin polymerization, a critical process in cell division. By binding to tubulin, these small molecules can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development. The colchicine binding site on β-tubulin is a well-established target for such inhibitors.

The incorporation of an oxetane ring into indole-based molecules is a modern medicinal chemistry strategy to enhance physicochemical properties such as solubility and metabolic stability. This guide focuses on this compound, a representative of this chemical class, and explores its potential interactions with tubulin through computational methods.

Target Protein: β-Tubulin and the Colchicine Binding Site

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The colchicine binding site, located at the interface between α- and β-tubulin, is a key regulatory site for microtubule dynamics. Ligands that bind to this site can prevent the curved tubulin dimers from adopting the straight conformation necessary for microtubule polymerization.

Molecular Docking of an Oxetane-Indole Analogue with Tubulin

While specific docking studies for this compound are not publicly available, a comprehensive study on a series of oxetane-containing indole analogues provides valuable insights.[1][2][3] A close analogue, compound 5m (6-bromo-2-(p-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole), was docked into the colchicine binding site of tubulin (PDB ID: 1SA0).

The docking results for this analogue provide a rationale for the observed biological activity of this class of compounds. Although the oxetane-containing analogues did not show significant inhibition of tubulin polymerization in vitro, they exhibited micromolar antiproliferative activity against various cancer cell lines, suggesting a cellular mechanism of action that may be initiated by their interaction with tubulin.[1][2][3]

Key Molecular Interactions

The molecular docking of the analogue revealed key interactions within the colchicine binding site. The trimethoxyphenyl group, a common feature of many colchicine site inhibitors, is expected to occupy a hydrophobic pocket. The indole core can form various hydrophobic and potential hydrogen bonding interactions with the surrounding amino acid residues. The oxetane moiety, replacing a ketone in other active compounds, influences the overall conformation and interaction profile of the ligand within the binding site.[1][2][3]

Quantitative Data: Cytotoxicity of Oxetane-Containing Indole Analogues

The following table summarizes the in vitro cytotoxicity data (GI₅₀ values) for a series of oxetane-containing indole analogues against various human cancer cell lines.[1] This data highlights the potential antiproliferative effects of this class of compounds.

| Compound ID | R | X | MCF-7 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) | PANC-1 GI₅₀ (µM) |

| 5a | H | H | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.6 ± 0.1 |

| 5b | H | Cl | 0.8 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 |

| 5c | H | Br | 0.7 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.1 |

| 5d | OMe | H | 1.5 ± 0.2 | 1.8 ± 0.2 | 2.1 ± 0.2 |

| 5e | OMe | Cl | 1.2 ± 0.1 | 1.4 ± 0.1 | 1.7 ± 0.2 |

| 5f | OMe | Br | 1.0 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.1 |

| 5g | F | H | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 |

| 5h | F | Cl | 0.6 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.1 |

| 5i | F | Br | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.1 |

| 5j | Cl | H | 0.7 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.1 |

| 5k | Cl | Cl | 0.47 ± 0.02 | 0.6 ± 0.1 | 0.8 ± 0.1 |

| 5l | Cl | Br | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 |

| 5m | Me | Br | 0.6 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.1 |

Experimental Protocols: A Guide to In Silico Docking

This section outlines a detailed methodology for performing molecular docking of this compound with tubulin, based on established protocols for similar indole derivatives.[4][5][6][7]

Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

-

Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.

Protein Preparation

-

PDB Structure Retrieval: Download the crystal structure of tubulin from the Protein Data Bank (PDB). A commonly used structure for colchicine-site docking is PDB ID: 1SA0.

-

Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for the amino acid residues at a physiological pH. Assign atomic charges using a force field like AMBER.

-

Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

-

Grid Generation: Define a docking grid box that encompasses the colchicine binding site on β-tubulin. The grid should be large enough to allow the ligand to move and rotate freely within the binding site.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined grid box of the receptor. The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Poses: Analyze the top-scoring docking poses to identify the most likely binding mode of the ligand. This analysis should include visualizing the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Visualizations: Workflows and Signaling Pathways

To better understand the processes involved in the in silico analysis and the potential biological consequences of tubulin inhibition, the following diagrams are provided.

Caption: In Silico Molecular Docking Workflow.

Caption: Putative Signaling Pathway of Tubulin Inhibition.

Conclusion and Future Directions

The in silico modeling and docking analysis presented in this guide suggest that this compound and its analogues are promising scaffolds for the development of novel anticancer agents targeting the colchicine binding site of tubulin. While the oxetane-containing compounds may not be potent inhibitors of tubulin polymerization in cell-free assays, their cellular antiproliferative activity warrants further investigation.

Future research should focus on:

-

Synthesis and Biological Evaluation: The synthesis of this compound and its direct evaluation in cytotoxicity and tubulin polymerization assays are necessary to validate the computational predictions.

-

Molecular Dynamics Simulations: Performing molecular dynamics simulations of the ligand-protein complex can provide deeper insights into the stability of the binding and the dynamic interactions over time.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogues will help in refining the SAR and optimizing the lead compounds for improved potency and selectivity.

This technical guide provides a foundational framework for researchers to explore the potential of this compound and related compounds as a novel class of tubulin-targeting agents. The combination of computational and experimental approaches will be crucial in advancing these promising molecules towards clinical development.

References

- 1. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Therapeutic Targets of 6-(Oxetan-3-YL)-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available scientific literature on the specific molecule 6-(Oxetan-3-YL)-1H-indole, this document provides an in-depth technical guide on the potential therapeutic targets of indole and oxetane derivatives. The information presented herein is based on structurally related compounds and is intended to serve as a guide for potential research directions.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3][4][5] The incorporation of an oxetane ring, a four-membered cyclic ether, has gained significant attention in drug discovery for its ability to improve physicochemical and pharmacokinetic properties.[6][7][8][9] The combination of these two moieties in this compound suggests several potential therapeutic targets, which will be explored in this guide.

Potential Therapeutic Target Classes

Based on the known activities of indole and oxetane derivatives, the following target classes are of high interest:

-

Tubulin Polymerization Inhibitors: Many indole derivatives are potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[2][10][11][12][13]

-

Serotonin Receptors: The indole core is structurally similar to serotonin, and numerous indole derivatives act as ligands for various serotonin receptor subtypes, with applications in neurological and psychiatric disorders.[14][15][16]

-

Kinase Inhibitors: Indole-based compounds have been successfully developed as inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases, bipolar disorder, and diabetes.[17][18][19][20][21]

-

Nuclear Receptors: The lipophilic nature of the indole and the hydrogen bond accepting capability of the oxetane suggest potential interactions with nuclear receptors like the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism.[22][23][24][25][26]

Tubulin Polymerization Inhibition

Indole derivatives can interfere with microtubule dynamics by binding to the colchicine binding site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data for Representative Indole-based Tubulin Inhibitors

| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |

| Indole-acrylamide derivative | Tubulin Polymerization | In vitro polymerization assay | 1.5 | - | Hawash et al.[2] |

| Aroylindole I-387 | Tubulin Polymerization | In vitro polymerization assay | 2.1 | - | [13] |

| Indolylpyrimidine 250a | Tubulin Polymerization | In vitro polymerization assay | 0.79 | BEL-7402 | Xie et al.[13] |

Experimental Protocol: Tubulin Polymerization Assay

This protocol describes a cell-free assay to measure the effect of a compound on tubulin polymerization in vitro.

-

Reagents and Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Test compound (e.g., this compound) dissolved in DMSO

-

Microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer containing 20% glycerol and 2 mM GTP. Keep on ice.

-

Add 5 µL of test compound dilutions (in DMSO) to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO).

-

Warm the plate to 37°C.

-

Initiate the reaction by adding 95 µL of the 2X tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

-

Signaling Pathway: Microtubule Dynamics

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic A… [ouci.dntb.gov.ua]

- 5. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EP1131321B1 - Indole derivatives and their use as serotonin receptor ligands - Google Patents [patents.google.com]

- 17. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 18. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Oxetane as a Carbonyl Isostere in Indole-Based Drug Design: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of common functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth examination of the use of the oxetane ring as a non-classical isostere for the carbonyl group within the privileged indole scaffold. Through a detailed case study of analogues of OXi8006, a potent indole-based tubulin polymerization inhibitor, this paper will explore the synthetic strategies, biological consequences, and structure-activity relationships (SAR) arising from this specific isosteric replacement. This guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Rationale for Oxetane Bioisosterism

The indole nucleus is a prominent feature in numerous pharmacologically active compounds, valued for its ability to participate in various biological interactions. In many indole-based drug candidates, a carbonyl group serves as a critical linker or pharmacophoric element. However, the carbonyl moiety can be susceptible to metabolic reduction and may contribute to undesirable physicochemical properties such as poor solubility.

The oxetane ring, a four-membered cyclic ether, has emerged as an attractive bioisostere for the carbonyl group.[1][2] This interest is driven by several key properties imparted by the oxetane motif:

-

Increased Polarity and Solubility: The oxygen atom in the strained ring acts as a strong hydrogen bond acceptor, often improving aqueous solubility compared to its carbonyl or gem-dimethyl counterparts.[3][4]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than a ketone, which can be reduced to a secondary alcohol.[5] This can lead to an improved pharmacokinetic profile.

-

Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and allow for exploration of new chemical space.[1]

-

Vectorial Exit Points: The substitution pattern on the oxetane ring provides distinct vectors for further chemical modification, allowing for fine-tuning of molecular properties.

This guide focuses on the practical application of this concept, using the replacement of the bridging ketone in the 2-aryl-3-aroyl-indole OXi8006 with an oxetane ring as a case study.[6][7] OXi8006 is a potent inhibitor of tubulin polymerization, functioning as both an antiproliferative agent and a tumor-selective vascular disrupting agent (VDA).[7]

Case Study: Oxetane Analogues of OXi8006

In a study aimed at expanding the structure-activity relationship (SAR) of the OXi8006 scaffold, researchers replaced the central carbonyl group with a 3,3-disubstituted oxetane ring.[6][7] This modification was designed to assess the impact of the isosteric replacement on the compound's biological activity, particularly its ability to inhibit tubulin polymerization and its antiproliferative effects on cancer cells.

Data Presentation: Antiproliferative Activity

The synthesized oxetane-containing indole analogues were evaluated for their antiproliferative activity against three human cancer cell lines: MCF-7 (breast), MDA-MB-231 (breast), and PANC-1 (pancreatic). The results, presented as GI₅₀ values (the concentration required to inhibit cell growth by 50%), are summarized below.

| Compound ID | R¹ | R² | R³ | MCF-7 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) | PANC-1 GI₅₀ (µM) |

| 5a | H | H | H | 1.3 | 1.4 | 1.6 |

| 5b | H | Cl | H | 1.5 | 1.7 | 1.5 |

| 5c | H | F | H | 0.94 | 1.0 | 1.0 |

| 5d | H | OMe | H | 1.5 | 1.4 | 1.6 |

| 5e | H | Me | H | 1.2 | 1.2 | 1.3 |

| 5f | Me | H | H | 1.6 | 1.7 | 1.9 |

| 5g | Me | Cl | H | 1.7 | 1.8 | 1.9 |

| 5h | Me | F | H | 1.1 | 1.2 | 1.2 |

| 5i | Me | OMe | H | 1.7 | 1.8 | 2.0 |

| 5j | Me | Me | H | 1.5 | 1.4 | 1.5 |

| 5k | H | H | F | 1.0 | 1.1 | 1.2 |

| 5l | H | H | Cl | 1.1 | 1.2 | 1.2 |

| 5m | H | H | OMe | 1.4 | 1.4 | 1.5 |

| 5n | H | H | Me | 1.2 | 1.3 | 1.3 |

Data extracted from "Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues".[6]

Key Finding: While several of the oxetane analogues demonstrated micromolar antiproliferative activity, a crucial finding of the study was their lack of significant activity as inhibitors of tubulin polymerization.[6] This is in stark contrast to their carbonyl-containing counterparts, such as OXi8006, which are potent inhibitors.[6][7] This suggests that the carbonyl oxygen's specific electronic and steric properties are critical for binding to the colchicine site on tubulin and eliciting the tubulin depolymerization effect.

Experimental Protocols & Workflows

General Synthetic Workflow

The synthesis of the target oxetane-indole compounds involved a multi-step process. A generalized workflow for the design, synthesis, and evaluation process is depicted below.

Detailed Protocol: Synthesis of 6-Chloro-2-(p-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole (5b)

The following protocol is adapted from the published methodology for the synthesis of a representative compound from the series.[6]

Materials:

-

6-Chloro-2-(p-tolyl)-1H-indole (indole 4b )

-

3-(3,4,5-trimethoxyphenyl)oxetan-3-ol

-

Dichloromethane (CH₂Cl₂)

-

Tin(IV) chloride (SnCl₄)

-

Nitromethane (CH₃NO₂)

-

Nitrogen (N₂) gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

A solution of 6-chloro-2-(p-tolyl)-1H-indole (4b , 0.30 g, 1.2 mmol) in dichloromethane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

-

Tin(IV) chloride (SnCl₄, 0.23 mL, 1.9 mmol) is added to the well-stirred solution in a single portion via syringe.

-

The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes.

-

3-(3,4,5-trimethoxyphenyl)oxetan-3-ol (0.33 g, 1.4 mmol) is added in small portions to the suspension.

-

Nitromethane (10 mL) is then added to the reaction mixture.

-

The mixture is stirred for 8 hours at room temperature.

-

Upon completion, the reaction is quenched and worked up using standard procedures (e.g., addition of water, extraction with an organic solvent, drying, and concentration under reduced pressure).

-

The crude product is purified by column chromatography to yield the final compound 5b .

Mechanism of Action & Signaling

To understand the biological consequences of replacing the carbonyl with an oxetane, it is crucial to understand the mechanism of the parent compound, OXi8006. As a VDA, OXi8006 targets the tumor vasculature by inhibiting tubulin polymerization in rapidly proliferating endothelial cells.[2][7] This initiates a signaling cascade that leads to cytoskeletal collapse and vascular shutdown.

The diagram below illustrates the key signaling events initiated by a tubulin-binding VDA like OXi8006. The oxetane analogues, failing to inhibit tubulin polymerization, do not initiate this cascade.[6]

Structure-Activity Relationship (SAR) Insights

The replacement of the carbonyl bridge in OXi8006 with an oxetane ring provided critical insights into the SAR of this class of compounds. The logical relationship between the structural change and the resulting biological activity is outlined below.

The key takeaway is that while the oxetane-for-carbonyl substitution is a valid strategy for modulating physicochemical properties, it can also lead to a complete loss of the primary mechanism of action if the carbonyl group is essential for target engagement.[6] In this case, the oxetane analogues, while retaining some antiproliferative activity through an unknown mechanism, are no longer functional as tubulin-destabilizing VDAs.

Conclusion and Future Directions

The use of an oxetane ring as a carbonyl isostere in indole-based drug design presents both opportunities and challenges. The case study of OXi8006 analogues demonstrates that this substitution can yield compounds with retained, albeit reduced, antiproliferative activity. The incorporation of the oxetane likely improves properties such as aqueous solubility and metabolic stability, which are desirable traits in drug development.[1][3]

However, the dramatic loss of tubulin polymerization inhibition highlights a critical lesson: the success of a bioisosteric replacement is highly context-dependent. For the 2-aryl-3-aroyl-indole scaffold, the carbonyl group is not merely a linker but a crucial pharmacophoric element for binding to the colchicine site of tubulin.

Future research in this area could explore:

-

Alternative Scaffolds: Investigating the oxetane-for-carbonyl swap in other indole-based drug classes where the carbonyl's role is less critical for direct target binding.

-

Mechanism Deconvolution: Elucidating the mechanism by which the oxetane-containing analogues exert their micromolar antiproliferative effects.

-

Pharmacokinetic Profiling: Formally evaluating the solubility, metabolic stability, and other pharmacokinetic parameters of the oxetane analogues to quantify the benefits of the isosteric replacement.

References

- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug OXi8007 in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]

- 5. mdpi.com [mdpi.com]

- 6. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug OXi8007 in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Natural products containing both indole and oxetane moieties

As of my last update, a comprehensive search of the scientific literature did not reveal any naturally occurring products that contain both an indole and an oxetane moiety within the same molecule. The combination of these two structural features appears to be absent in currently identified natural products.

However, recognizing the significant biological activities associated with both indole- and oxetane-containing compounds, synthetic chemists have been inspired to create novel molecules that incorporate both fragments. These synthetic analogs, often inspired by the structures of other natural products, are being explored for their therapeutic potential, particularly in the field of oncology.

This technical guide will therefore focus on the design, synthesis, and biological evaluation of these synthetic indole-oxetane compounds, providing researchers, scientists, and drug development professionals with a detailed overview of the current state of this emerging area of medicinal chemistry.

Design Rationale for Synthetic Indole-Oxetane Analogs

The primary inspiration for the development of indole-oxetane compounds comes from potent naturally occurring tubulin polymerization inhibitors like colchicine and combretastatin A-4. These molecules are known to disrupt the formation of microtubules, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells. The indole nucleus is a well-established pharmacophore in many anticancer agents, while the oxetane ring is increasingly being used as a versatile functional group in medicinal chemistry due to its favorable physicochemical and metabolic properties.[1][2]

The design strategy often involves replacing a flexible or metabolically labile linker in a known bioactive indole scaffold with a rigid and more stable oxetane ring. This modification can lead to improved pharmacokinetic properties and potentially novel biological activities.[1][2]

Synthesis of Indole-Oxetane Compounds

The synthesis of indole-oxetane analogs typically involves a multi-step sequence. A general workflow for the synthesis of 2-aryl-3-(oxetanyl)indoles is outlined below.

Key Experimental Protocols

General Procedure for the Synthesis of Oxetane-Containing Tertiary Alcohol Intermediate:

To a solution of the starting aryl bromide in an anhydrous solvent such as THF at -78 °C is added a solution of n-butyllithium dropwise. After stirring for a specified time, the oxetane-containing ketone is added, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the tertiary alcohol intermediate.[1]

General Procedure for the Friedel-Crafts Alkylation to form the Indole-Oxetane Analog:

To a solution of the tertiary alcohol intermediate and the corresponding indole in a suitable solvent like dichloromethane at 0 °C is added a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate). The reaction mixture is stirred at this temperature for a certain period and then quenched with water. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the final indole-oxetane product.[1]

Biological Activity of Synthetic Indole-Oxetane Analogs

Several synthesized indole-oxetane compounds have been evaluated for their cytotoxic activity against various human cancer cell lines. While the initial hypothesis was that these compounds would act as inhibitors of tubulin polymerization, similar to their inspirational natural products, biological assays have shown that they are generally ineffective in this regard.[1][2] However, a number of these analogs have demonstrated potent micromolar cytotoxicity against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer).[1][2]

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity (GI50 in µM) of a selection of synthetic indole-oxetane analogs against various cancer cell lines.

| Compound ID | Indole Substituent | Pendant Aryl Substituent | MCF-7 GI50 (µM) | MDA-MB-231 GI50 (µM) | PANC-1 GI50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| 5a | H | 4-OCH3 | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.5 ± 0.3 | > 20 | [1] |

| 5c | 5-Br | 4-OCH3 | 0.47 ± 0.02 | 0.65 ± 0.05 | 1.1 ± 0.1 | > 20 | [1] |

| 5h | 7-OCH3 | 4-OCH3 | 0.85 ± 0.07 | 1.1 ± 0.1 | 1.9 ± 0.2 | > 20 | [1] |

| 5i | 5-OCH3 | 3,4,5-(OCH3)3 | 0.98 ± 0.09 | 1.3 ± 0.1 | 2.2 ± 0.2 | > 20 | [1] |

| 5m | H | 3,4,5-(OCH3)3 | 1.5 ± 0.2 | 1.8 ± 0.2 | 3.1 ± 0.4 | > 20 | [1] |

Mechanism of Action

The exact mechanism of action for the observed cytotoxicity of these indole-oxetane analogs is still under investigation. As noted, they do not appear to function as potent inhibitors of tubulin polymerization.[1][2] Molecular docking studies have suggested that the replacement of the ketone linker with an oxetane moiety alters the way these molecules interact with the colchicine-binding site on tubulin, which may explain their lack of activity in tubulin polymerization assays.[2]

Future research will likely focus on elucidating the specific cellular targets and signaling pathways affected by these compounds to better understand their anticancer effects.

Conclusion and Future Directions

While nature has not yet been found to produce molecules combining indole and oxetane rings, synthetic chemists have demonstrated the feasibility of creating such hybrids. These novel compounds exhibit promising cytotoxic activity against several cancer cell lines, although their mechanism of action differs from the natural products that inspired their creation. This emerging class of compounds represents a new area for exploration in cancer drug discovery. Future work should focus on expanding the chemical diversity of these analogs, elucidating their precise molecular targets, and optimizing their potency and selectivity to develop them into potential clinical candidates.

References

Review of the biological activities of oxetane-containing compounds.

An In-depth Technical Guide on the Biological Activities of Oxetane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a particularly valuable motif for optimizing the pharmacological profiles of therapeutic candidates.[1][2] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows medicinal chemists to fine-tune the physicochemical and biological characteristics of drug molecules.[1][3] This technical guide provides a comprehensive review of the biological activities of notable oxetane-containing compounds, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate them.

The Physicochemical Advantages of Oxetane Incorporation

The utility of the oxetane ring in drug design stems from its ability to act as a versatile bioisostere and a modulator of key molecular properties.[4][5] As a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties, oxetanes introduce polarity and can improve metabolic stability without significantly increasing lipophilicity.[1][6][7]

Key benefits of incorporating an oxetane motif include:

-

Improved Aqueous Solubility: The inherent polarity of the oxetane ring can significantly enhance the solubility of a compound, a critical factor for oral bioavailability.[1][8]

-

Metabolic Stability: The strained ring is often resistant to metabolic degradation, particularly by cytochrome P450 enzymes, thereby increasing the compound's half-life.[6][9]

-

Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug development, the oxetane group provides a means to add steric bulk or block metabolically labile sites without a proportional increase in lipophilicity (LogD).[1][10]

-

pKa Modulation: The strong electron-withdrawing inductive effect of the oxetane oxygen can substantially decrease the basicity (pKa) of adjacent amine groups. This modulation can be crucial for optimizing a drug's absorption, distribution, and off-target liability profile.[1]

Key Biological Targets and Associated Oxetane-Containing Compounds

The strategic application of oxetane chemistry has led to the development of potent and selective modulators for a range of biological targets. Several oxetane-containing compounds are now FDA-approved or are advancing through clinical trials for various diseases, including cancers and autoimmune disorders.[1][8][11]

Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation and survival.[12][13] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.

Fenebrutinib (GDC-0853) is a potent, selective, and non-covalent Btk inhibitor containing an oxetane moiety.[5][12] The oxetane was introduced to modulate the compound's physicochemical properties, leading to a favorable pharmacokinetic profile.[14] Fenebrutinib is under investigation for the treatment of multiple sclerosis and other autoimmune diseases.[15][16]

Upon B-cell receptor activation, Btk is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that leads to the activation of downstream effectors like phospholipase C gamma 2 (PLCγ2). This results in calcium mobilization and the activation of transcription factors (e.g., NF-κB) that promote B-cell activation, proliferation, and survival.[12][13] Fenebrutinib binds to Btk, blocking its kinase activity and interrupting this pro-survival signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. researchgate.net [researchgate.net]

- 4. allgenbio.com [allgenbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AZ-27 | RSV inhibitor | Probechem Biochemicals [probechem.com]

- 9. PF-06821497 S enantiomer | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Pfizer advances development of once-daily formulation of oral GLP-1 receptor agonist danuglipron [worldpharmanews.com]

- 11. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. dialogorochecac.com [dialogorochecac.com]

- 14. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medpagetoday.com [medpagetoday.com]

- 16. roche.com [roche.com]

The Oxetane Ring: A Technical Guide to Enhancing Drug-Like Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimal "drug-like" properties is a paramount challenge. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and versatile motif for fine-tuning the physicochemical and pharmacokinetic profiles of therapeutic candidates.[1][2][3] This small, polar, and three-dimensional scaffold offers medicinal chemists a powerful tool to address common liabilities in lead compounds, such as poor solubility, metabolic instability, and high lipophilicity.[1][2][4]

Initially considered a synthetic curiosity, the oxetane ring's potential was unlocked through pioneering studies that demonstrated its utility as a bioisosteric replacement for other common functional groups.[4] Notably, oxetanes serve as effective surrogates for gem-dimethyl and carbonyl groups, often conferring significant advantages without the associated drawbacks.[1][4][5][6][7][8] For instance, replacing a gem-dimethyl group—frequently used to block metabolic weak spots—with an oxetane can maintain or improve metabolic stability while simultaneously reducing lipophilicity and increasing aqueous solubility.[1][6][9]

This guide provides an in-depth technical overview of the role of the oxetane ring in improving drug-like properties. It presents quantitative data from case studies, details the experimental protocols used to measure these improvements, and visualizes the strategic thinking behind its application in drug design.

Core Principles: How Oxetanes Modify Molecular Properties

The unique structural and electronic features of the oxetane ring are the basis for its beneficial effects on drug candidates. Its influence stems from a combination of polarity, three-dimensionality, and electron-withdrawing capabilities.

-

Enhanced Aqueous Solubility: The oxygen atom in the oxetane ring acts as a strong hydrogen-bond acceptor, which can significantly improve a molecule's interaction with water.[6] This increased polarity, packed into a small volume, often leads to a dramatic increase in aqueous solubility, a critical factor for oral bioavailability.[1][4] The improvement can range from a modest 4-fold increase to over 4000-fold, depending on the molecular context.[9][10]

-

Improved Metabolic Stability: Oxetanes are often more resistant to metabolic degradation than other functional groups.[5][9] When used to replace metabolically vulnerable moieties, such as a gem-dimethyl group or a benzylic hydrogen, they can shield the molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] The 3,3-disubstituted oxetane pattern is particularly stable.[4] Interestingly, some studies have shown that oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), offering a strategy to direct metabolism away from CYP-dependent pathways and reduce the risk of drug-drug interactions.[10][11]

-

Reduced Lipophilicity (LogD): High lipophilicity is associated with a range of undesirable effects, including poor solubility, non-specific toxicity, and rapid metabolic clearance. The incorporation of an oxetane ring provides steric bulk similar to a gem-dimethyl group but with a significantly lower lipophilic character due to the embedded polar oxygen atom.[1][6] This allows for the optimization of molecular shape and size without incurring a lipophilicity penalty.

-